molecular formula C14H25NO5 B613701 Boc-D-Hyp-Otbu CAS No. 862996-27-8

Boc-D-Hyp-Otbu

Cat. No.: B613701
CAS No.: 862996-27-8
M. Wt: 287.36
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Hyp-Otbu typically involves the protection of the hydroxyl and amino groups of D-hydroxyproline. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride, followed by the protection of the hydroxyl group with tert-butyl (Otbu) ester. The reaction conditions often involve the use of a base such as triethylamine to facilitate the protection reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure the purity of the product. The production capacity can range from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Hyp-Otbu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-Hyp-Otbu is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Boc-D-Hyp-Otbu involves the protection of amino and hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is removed under acidic conditions, while the Otbu group is removed under basic conditions . This selective deprotection allows for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Hyp-Otbu is unique due to its specific stereochemistry, which can influence the biological activity and chemical reactivity of the compound. The presence of both Boc and Otbu protecting groups allows for selective deprotection, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ditert-butyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHIVNUWGSCHBD-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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